![molecular formula C14H9ClN2O3 B2415227 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954584-74-8](/img/structure/B2415227.png)
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CMPO) is a synthetic compound that has been widely studied due to its potential applications in pharmaceuticals and biochemistry. CMPO has a wide variety of uses, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and as a potential therapeutic agent. CMPO has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the formation of prostaglandins and other bioactive lipids. Additionally, CMPO has been studied for its ability to modulate the activity of other enzymes, such as phospholipase A2, and as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX).
Applications De Recherche Scientifique
Antibacterial Activity
The compound has shown promise in the realm of antibacterial activity. Specifically, derivatives of pyridine, including structures related to 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, have been synthesized and tested for their efficacy against various bacterial strains. Some derivatives exhibited significant activity against notorious bacteria like Escherichia coli and Pseudomonas aeruginosa, showcasing the potential of these compounds in combating bacterial infections (Xiao et al., 2014).
Anticancer and Antimicrobial Properties
Research into the synthesis of novel heterocyclic compounds incorporating the oxazolo[5,4-b]pyridine moiety has uncovered potential applications in cancer and microbial resistance. For instance, compounds structured similarly to 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid were evaluated at the National Cancer Institute against a panel of 60 cancer cell lines, where some derivatives showed high potency. Additionally, these compounds demonstrated antibacterial and antifungal activities, indicating their potential in addressing microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis of Novel Derivatives
The compound's structural framework allows for the synthesis of various derivatives with potential biological activity. For example, studies have demonstrated the synthesis of new derivatives like N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, expanding the chemical diversity and potential pharmacological applications of this chemical class (Palamarchuk et al., 2019).
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-3-2-4-9(15)5-8/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKYBZVUKHQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

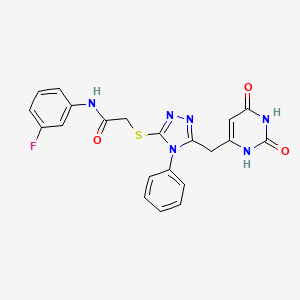

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
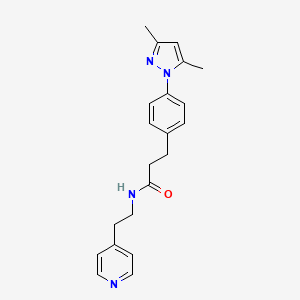

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)

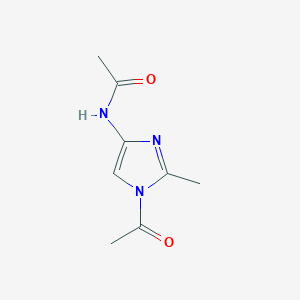
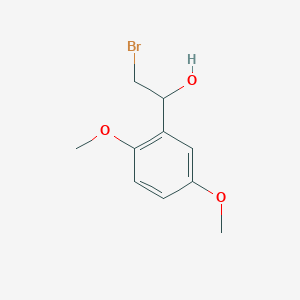

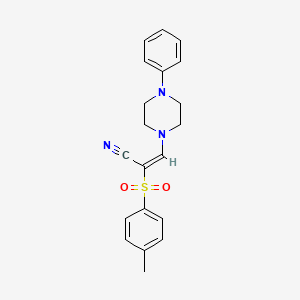
![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
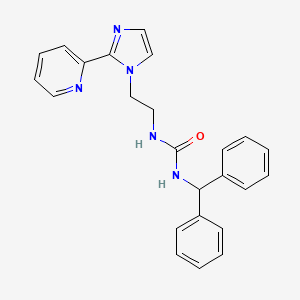
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)